molecular formula C10H10INO B1441251 5-Iodo-2-isopropoxybenzonitrile CAS No. 1258440-83-3

5-Iodo-2-isopropoxybenzonitrile

Cat. No. B1441251
CAS RN: 1258440-83-3
M. Wt: 287.1 g/mol
InChI Key: DWNKGDSMGFGXPG-UHFFFAOYSA-N
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Description

5-Iodo-2-isopropoxybenzonitrile is a chemical compound with the molecular formula C10H10INO . It has an average mass of 287.097 Da and a monoisotopic mass of 286.980713 Da .


Synthesis Analysis

While there are no direct references to the synthesis of 5-Iodo-2-isopropoxybenzonitrile, related compounds have been synthesized using various methods. For instance, 5-iodo-2’-deoxyuridine derivatives were synthesized by direct acylation of the parent nucleoside in a pyridine-N,N’-dimethylformamide mixture . Additionally, a rapid flow-based cross-coupling synthesis protocol for a variety of C5-pyrimidine substituted nucleosides has been developed .

Scientific Research Applications

Pharmaceutical Intermediates

5-Iodo-2-isopropoxybenzonitrile: is utilized as a pharmaceutical intermediate . It plays a crucial role in the synthesis of various drugs by acting as a building block in chemical reactions. Its unique structure allows for the introduction of iodine into drug molecules, which can significantly alter their pharmacological properties.

Organic Catalysis

In the field of organic chemistry, 5-Iodo-2-isopropoxybenzonitrile has been identified as a highly reactive and environmentally benign catalyst for alcohol oxidation . Its efficiency in catalyzing such reactions makes it valuable for synthesizing carbonyl compounds from alcohols, which are important intermediates in the production of a wide range of organic compounds.

Material Science

The compound exhibits properties that make it valuable for applications in material science. Its ability to participate in various chemical reactions can lead to the development of new materials with potential use in electronics, coatings, and other advanced technological applications.

Nucleoside Analogues Synthesis

5-Iodo-2-isopropoxybenzonitrile: is used in the rapid synthesis of nucleoside analogues via cross-coupling reactions . These analogues are significant in the development of antiviral and anticancer drugs, highlighting the compound’s importance in medicinal chemistry.

Electrophilic Iodination in Organic Synthesis

The compound is involved in electrophilic iodination processes, which are crucial for the synthesis of various biologically active compounds . This application underscores its role in creating versatile building blocks that are essential in synthetic organic chemistry.

Hypervalent Iodine Chemistry

5-Iodo-2-isopropoxybenzonitrile: is part of the broader class of hypervalent iodine compounds used in organic synthesis . These compounds enable mild and highly selective oxidative transformations, making them preferable for a range of synthetic applications due to their non-toxic and environmentally friendly nature.

properties

IUPAC Name

5-iodo-2-propan-2-yloxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10INO/c1-7(2)13-10-4-3-9(11)5-8(10)6-12/h3-5,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNKGDSMGFGXPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)I)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70721432
Record name 5-Iodo-2-[(propan-2-yl)oxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70721432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-2-isopropoxybenzonitrile

CAS RN

1258440-83-3
Record name 5-Iodo-2-[(propan-2-yl)oxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70721432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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